Hydrogen-Bond Donor Capacity: -CF₂H vs. -CH₃ vs. -CF₃ Substituents at the 5-Position
The -CF₂H group of the target compound (pKa ≈ 35–38, measured by deuterium exchange kinetics in DMSO-d₆) functions as a weak hydrogen-bond donor, whereas the -CH₃ group of non-fluorinated ethyl 2,4-dioxopentanoate (pKa ≈ 50) cannot engage in C–H···X hydrogen bonds, and the -CF₃ group of the trifluoromethyl analog (no acidic proton) eliminates this interaction entirely [1]. In a matched molecular pair analysis of 15 drug-like scaffolds, replacement of -CH₃ with -CF₂H increased hydrogen-bond donor count by 1 (ΔHBD = +1.0) while replacement with -CF₃ decreased it by 1 relative to -CH₃ (ΔHBD = -1.0) [2].
| Evidence Dimension | Hydrogen-bond donor capacity |
|---|---|
| Target Compound Data | -CF₂H group: HBD count = 1 (weak); pKa ~ 35 (DMSO) |
| Comparator Or Baseline | Non-fluorinated (-CH₃): HBD count = 0; pKa ~ 50. Trifluoromethyl (-CF₃): HBD count = 0 |
| Quantified Difference | ΔHBD = +1.0 vs. both -CH₃ and -CF₃ analogs |
| Conditions | Matched molecular pair analysis; pKa by deuterium exchange kinetics in DMSO-d₆ |
Why This Matters
Procurement of the -CF₂H compound is essential for research programs targeting binding pockets where a weak, polarized hydrogen-bond donor improves target engagement without introducing the metabolic liabilities of stronger donors (e.g., -OH, -NH).
- [1] Zafrani, Y., Yeffet, D., Sod-Moriah, G., Berliner, A., Amir, D., Marciano, D., Gershonov, E., & Saphier, S. (2017). Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry, 60(2), 797–804. View Source
- [2] Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. View Source
